molecular formula C7H11BrO3 B14426439 Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate CAS No. 82884-45-5

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate

Cat. No.: B14426439
CAS No.: 82884-45-5
M. Wt: 223.06 g/mol
InChI Key: LSIBYMJIDUORAO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with brominating agents such as 1,2-dibromoethane . The reaction typically involves the use of a base like sodium ethoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the brominating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Reduction: The ketone group can be reduced to an alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted esters.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dimethyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-oxobutanoate
  • Methyl 2-bromo-3,3-dimethylbutanoate
  • Methyl 2-chloro-3,3-dimethyl-4-oxobutanoate

Uniqueness

Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is unique due to its specific combination of functional groups, which makes it highly reactive and versatile in organic synthesis. Its bromine atom allows for easy nucleophilic substitution, while the ketone group provides additional reactivity for reduction and oxidation reactions .

Properties

CAS No.

82884-45-5

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 2-bromo-3,3-dimethyl-4-oxobutanoate

InChI

InChI=1S/C7H11BrO3/c1-7(2,4-9)5(8)6(10)11-3/h4-5H,1-3H3

InChI Key

LSIBYMJIDUORAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(C(=O)OC)Br

Origin of Product

United States

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